4-(4-Pyridyl)-1-butanol hydrochloride
Overview
Description
4-(4-Pyridyl)-1-butanol hydrochloride is a chemical compound that features a pyridine ring substituted at the fourth position with a butanol group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable Grignard reagent, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyridyl)-1-butanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Reduction reactions can convert it back to the alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include pyridyl ketones, reduced alcohols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Pyridyl)-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(4-Pyridyl)-1-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the butanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyridylmethanol: Similar structure but with a methanol group instead of butanol.
4-Pyridylacetic acid: Contains an acetic acid group instead of butanol.
4-Pyridylmethylamine: Features a methylamine group instead of butanol.
Uniqueness
4-(4-Pyridyl)-1-butanol hydrochloride is unique due to its specific combination of a pyridine ring and a butanol group, which provides distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-pyridin-4-ylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693827 | |
Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-84-5 | |
Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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